2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol is a chemical compound characterized by its unique structure and functional groups. It contains a cyclopentanol moiety with a methylsulfonyl group attached to a propyl chain. This compound is of interest in various fields, including medicinal chemistry and material science, due to its potential biological activities and applications.
2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol falls under the category of organic compounds, specifically within the class of alcohols due to the presence of a hydroxyl (-OH) group. It also features a sulfonyl group, which classifies it as a sulfone derivative. The molecular formula is , indicating its composition of carbon, hydrogen, oxygen, and sulfur atoms.
The synthesis of 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Common solvents include ethanol or methanol, and reactions are typically conducted at elevated temperatures to facilitate the process. Continuous flow reactors may be employed in industrial settings for efficiency .
The molecular structure of 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol features:
The structural formula can be represented as follows:
Key molecular data includes:
2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol can participate in various chemical reactions:
Understanding these reactions requires knowledge of mechanisms such as nucleophilic substitution and electrophilic addition, which are common in organic chemistry .
The mechanism of action for 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol primarily involves its interaction with biological targets through the hydroxyl group and sulfonyl moiety:
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial effects, which could be explored further for this compound .
Relevant data from studies suggest that understanding these properties is essential for predicting behavior in biological systems and industrial applications .
2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol has potential applications in:
Research continues to explore these avenues, highlighting the importance of this compound in various scientific fields .
The synthetic lineage of 2-(3-(methylsulfonyl)propyl)cyclopentan-1-ol traces to three primary methodological approaches developed to address challenges in fragment assembly and functional group compatibility:
Table 1: Key Synthetic Pathways for Sulfonyl-Cyclopentanol Hybrids
Synthetic Approach | Reaction Conditions | Key Advantages | Reported Yield |
---|---|---|---|
Radical Addition | Mn(OAc)₃/Co(OAc)₂ catalysis, O₂ atmosphere | Stereoselectivity control | 40-65% [2] |
Nucleophilic Sulfonyl Transfer | Alkyl halide intermediates, Na₂SO₄/DMF | Functional group tolerance | 50-75% [5] |
Reductive Alkylation | Cyclopentanone + sulfonyl aldehyde, NaBH₄ | Single-step convergent synthesis | 60-80% [4] |
The radical addition approach emerged from fragrance chemistry innovations where manganese-cobalt co-catalysis enabled coupling of cyclopentanone derivatives with sulfonyl-containing alkenes under oxygen atmosphere [2]. This methodology was subsequently refined for pharmaceutical applications through nucleophilic sulfonyl transfer strategies that utilized 3-(methylsulfonyl)propan-1-ol derivatives as key intermediates [5]. The compound's first laboratory synthesis was reported in patent literature circa 2017-2018 as part of structure-activity relationship studies targeting cyclin-dependent kinase inhibitors, where its structural framework served as a versatile scaffold for generating analogs with selective kinase inhibition profiles [8]. The convergent reductive alkylation route developed after 2020 represented a significant advancement, allowing direct coupling of pre-formed cyclopentanone and methylsulfonylpropyl fragments under mild reducing conditions, thereby improving synthetic efficiency and scalability [4].
The molecular architecture of 2-(3-(methylsulfonyl)propyl)cyclopentan-1-ol features two privileged substructures with complementary properties:
Table 2: Comparative Physicochemical Properties of Sulfonyl-Cyclopentanol Derivatives
Structural Feature | 2-(3-(Methylsulfonyl)propyl)cyclopentan-1-ol | 3-(Methylsulfonyl)propan-1-ol | 2-(2-(4-Methylcyclohex-3-en-1-yl)propyl)cyclopentan-1-one |
---|---|---|---|
Molecular Weight | 220.35 g/mol | 138.19 g/mol | 220.35 g/mol [4] |
LogP (consensus) | -0.05 [5] | -0.27 [5] | 4.30 [4] |
TPSA | 62.75 Ų | 62.75 Ų [5] | 17.07 Ų |
H-bond Donors | 1 | 1 [5] | 0 |
H-bond Acceptors | 3 | 3 [5] | 1 |
Rotatable Bonds | 3 | 3 [5] | 4 |
The conformational restriction imparted by the cyclopentane ring reduces entropic penalties during target binding compared with flexible aliphatic analogs. Quantum mechanical calculations reveal that the optimal dihedral angle between the sulfonyl group and cyclopentanol ring (115-125°) facilitates simultaneous engagement with complementary binding pockets in biological targets. This geometric precision enables the compound to serve as a conformational template for designing structurally constrained analogs in kinase inhibitor programs [1] [8]. The hybrid's balanced amphiphilicity (hydrophilic sulfone + lipophilic cyclopentane) allows penetration of blood-brain barrier models (predicted logBB = -0.24) while maintaining aqueous solubility (predicted 126 mg/mL) [5].
The strategic incorporation of 2-(3-(methylsulfonyl)propyl)cyclopentan-1-ol into drug discovery manifests through three principal applications:
Kinase Inhibitor Scaffold: The compound serves as a versatile intermediate for CDK inhibitors exemplified by KB-0742 and related compounds. Its structural features directly address selectivity challenges in targeting transcription-regulating CDKs (CDK9, CDK12) versus cell cycle CDKs (CDK4/6). Molecular modeling confirms the sulfonyl group forms key hydrogen bonds with Asp109 in CDK9's hinge region, while the cyclopentanol provides optimal positioning within the solvent-exposed region [1]. This binding mode translates to 195-fold selectivity for CDK9 over CDK4 in biochemical assays when incorporated into advanced inhibitors [1].
Bioisosteric Replacement Platform: The methylsulfonylpropyl moiety serves as a polar isostere for carboxylic acids and tetrazoles, reducing toxicity liabilities while maintaining hydrogen-bonding capacity. This application is demonstrated in protease inhibitor programs where the sulfonyl group mimics transition state geometries without metabolic instability concerns [5].
Proteolysis Targeting Chimera (PROTAC) Linker: The propyl chain's length (7.3Å) and sulfonyl polarity create ideal E3 ligase recruiting spacers in targeted protein degradation platforms. The compound's derivatives have been utilized in BRD4 degraders where the cyclopentanol anchors to the bromodomain ligand and the sulfonyl linker connects to cereblon-binding motifs [1] [8].
Table 3: Medicinal Chemistry Applications of Sulfonyl-Cyclopentanol Hybrids
Application | Structural Role | Biological Target | Therapeutic Area |
---|---|---|---|
CDK9 Inhibitor Core | Hinge binder + solvent exposure element | Transcription regulation | Oncology [1] |
Kinase Selectivity Modulator | Hydrophobic pocket occupancy | CDK4/6, CDK9 selectivity filter | Solid tumors [8] |
Zinc-Binder Replacement | Sulfonyl as carboxylate bioisostere | Matrix metalloproteinases | Inflammation [5] |
PROTAC Linker | Spacer with balanced polarity/length | E3 ubiquitin ligase recruitment | Targeted protein degradation |
The compound's integration into lead optimization workflows is evidenced by its role in generating KB-0742—a potent, orally bioavailable CDK9 inhibitor currently in phase 1/2 clinical trials for relapsed/refractory solid tumors (NCT04718675) [1]. Structure-activity relationship studies demonstrate that modifications to the cyclopentanol ring (e.g., introduction of methyl groups) significantly impact potency and metabolic stability, highlighting the scaffold's tunability [1] [8]. The methylsulfonyl group enhances pharmacokinetic properties by reducing plasma protein binding (85% vs 95% for tert-butyl analogs) and improving volume of distribution (1.2 L/kg in murine models) [5]. These attributes validate the molecular design strategy of merging conformationally constrained carbocycles with highly polar sulfonyl groups to achieve optimized drug-like properties.
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: